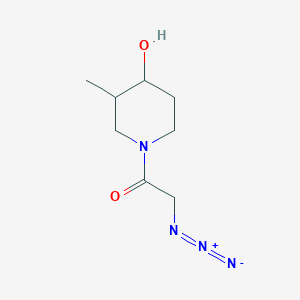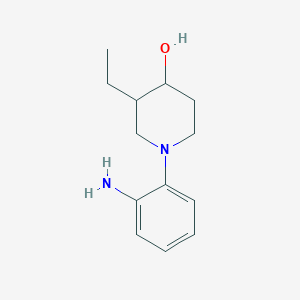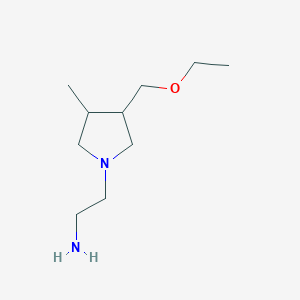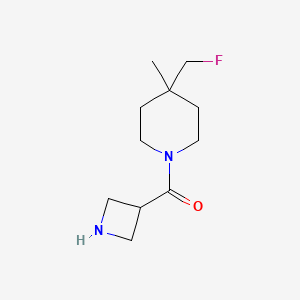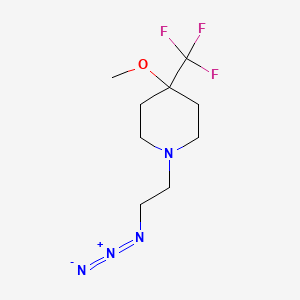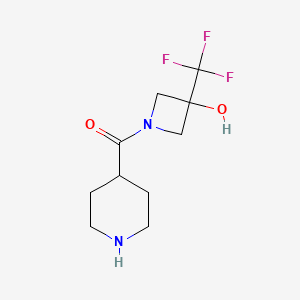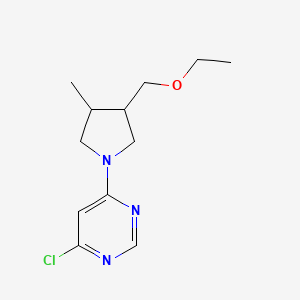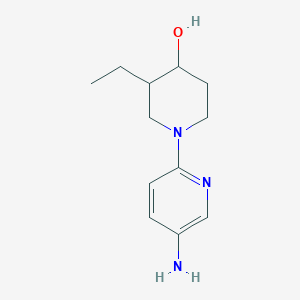![molecular formula C11H15N3O B1491157 6-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)pyridin-3-amine CAS No. 2097997-31-2](/img/structure/B1491157.png)
6-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)pyridin-3-amine
Overview
Description
6-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)pyridin-3-amine is an intriguing compound with potential applications in various scientific fields. Characterized by a unique fusion of furan, pyrrolidine, and pyridine moieties, this compound offers a versatile framework for exploring chemical reactivity and biological interactions.
Preparation Methods
Synthetic routes and reaction conditions: The synthesis of 6-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)pyridin-3-amine often involves multi-step processes. A common approach starts with the construction of the tetrahydrofuran (THF) ring, followed by the formation of the pyrrolidine moiety and finally, the introduction of the pyridine ring. Key steps typically include cyclization, nucleophilic substitution, and amination reactions, conducted under controlled temperature and pH conditions.
Industrial production methods: In industrial settings, the production scales up using continuous flow synthesis or batch reactors, ensuring high purity and yield. Automation and process optimization play crucial roles in minimizing production time and cost.
Chemical Reactions Analysis
Types of reactions it undergoes: 6-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)pyridin-3-amine can undergo a variety of reactions including oxidation, reduction, and substitution.
Common reagents and conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles/nucleophiles for substitution reactions. Conditions often involve ambient temperatures, mild acidic or basic environments, and solvents such as dichloromethane or ethanol.
Major products formed: Major products depend on the reaction type, but may include hydroxylated derivatives, hydrogenated compounds, and substituted analogs with diverse functional groups.
Scientific Research Applications
6-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)pyridin-3-amine has multifaceted applications across several domains:
Chemistry: Utilized as an intermediate in organic synthesis and in the development of new materials.
Biology: Explored for its potential as a ligand in biochemical studies and as a scaffold in drug design.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects against various diseases.
Industry: Used in the synthesis of advanced polymers and fine chemicals.
Mechanism of Action
The mechanism by which 6-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)pyridin-3-amine exerts its effects is largely dependent on its interaction with biological targets. It may bind to specific receptors or enzymes, modulating their activity through conformational changes or competitive inhibition. The pathways involved often include signal transduction cascades and metabolic networks, influencing cellular functions.
Comparison with Similar Compounds
When compared with similar compounds like 5-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)pyridine or 6-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)nicotinamide, 6-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)pyridin-3-amine stands out due to its unique amine group, which enhances its reactivity and binding affinity in biological systems. The distinct electronic and steric properties of its structure also contribute to its specificity in chemical reactions and interactions.
Properties
IUPAC Name |
6-(1,3,3a,4,6,6a-hexahydrofuro[3,4-c]pyrrol-5-yl)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c12-10-1-2-11(13-3-10)14-4-8-6-15-7-9(8)5-14/h1-3,8-9H,4-7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGPSBAHYPGMCIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2COCC2CN1C3=NC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


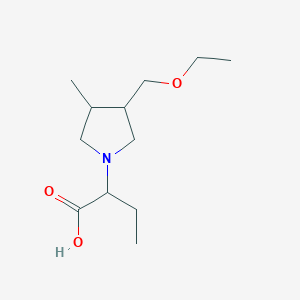

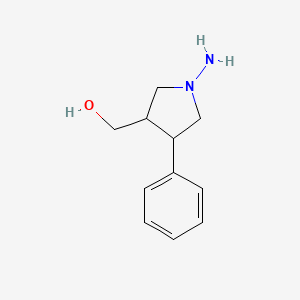
![2-amino-1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)ethan-1-one](/img/structure/B1491079.png)
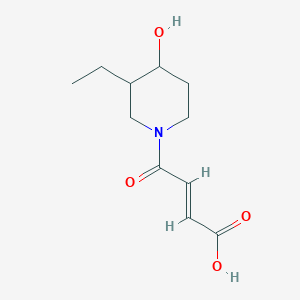
![(E)-4-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-4-oxobut-2-enoic acid](/img/structure/B1491081.png)
